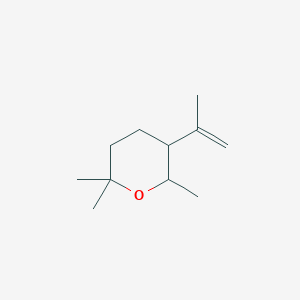
2,2,6-Trimethyl-5-isopropenyltetrahydropyran
Cat. No. B8484761
M. Wt: 168.28 g/mol
InChI Key: NAHYQTQDJDINFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08242289B2
Procedure details


42 g of acetaldehyde in 600 ml diethylether were placed in a 2 liter three-necked flask and cooled to 0° C. 140 g of a 48% solution of boron trifluoride diethyl etherate were then added and stirred for 10 minutes at 0° C. 124 g of 2,6-dimethyl-hept-5-en-2-ol dissolved in 100 ml diethyl ether were droppered into the reaction solution at 0° C. Once addition was complete stirring continued for a further hour at 0° C. followed by heating to room temperature. Once the reaction solution had been stirred for 12 hours at room temperature, quenching was carried out with saturated ammonium chloride solution (500 ml) and following conditioning of the raw product obtained distillation was performed via a 30 cm packed column. 82 g of 2,2,6-trimethyl-5-isopropenyltetrahydropyran with a purity of 98% were obtained (55% of theoretical yield).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[CH3:2].B(F)(F)F.CCOCC.[CH3:13][C:14]([OH:22])([CH2:16][CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])[CH3:15]>C(OCC)C>[CH3:13][C:14]1([CH3:15])[CH2:16][CH2:17][CH:18]([C:19]([CH3:21])=[CH2:20])[CH:1]([CH3:2])[O:22]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F.CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(CCC=C(C)C)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 minutes at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were droppered into the reaction solution at 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was complete stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for a further hour at 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Once the reaction solution had been stirred for 12 hours at room temperature
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenching
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC(C(CC1)C(=C)C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82 g | |
| YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
